molecular formula C10H18N2O B1489858 1-(Azetidine-3-carbonyl)azepane CAS No. 1534837-09-6

1-(Azetidine-3-carbonyl)azepane

Cat. No. B1489858
M. Wt: 182.26 g/mol
InChI Key: DDQCYRFSJQQSKT-UHFFFAOYSA-N
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Description

1-(Azetidine-3-carbonyl)azepane, commonly known as ACZA, is a heterocyclic compound that belongs to the family of azepanes. It is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of azetidines, such as 1-(Azetidine-3-carbonyl)azepane, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . They have a well-defined, three-dimensional structure of these sp3-rich scaffolds . This structure not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits .

Scientific Research Applications

Azetidine and Azepane Synthesis

Azetidines fitted with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation, leading to the production of 1-azonia-bicyclo[3.2.0]heptane. This intermediate can be opened by different nucleophiles (e.g., cyanide, azide, or acetate anions) to produce mixtures of pyrrolidines and azepanes. The distribution of these five- or seven-membered rings depends on the substitution pattern on the azetidine ring, the nature of the nucleophile used, and quantum mechanical DFT calculations that rationalize observed regioselectivities for nucleophilic opening (Drouillat et al., 2016).

Advanced Synthesis Techniques

Protected 3-haloazetidines, important building blocks in medicinal chemistry, have been prepared on a gram-scale. These intermediates are utilized to synthesize a series of high-value azetidine-3-carboxylic acid derivatives, showcasing the versatility of azetidines in synthesizing complex chemical structures (Ji et al., 2018).

Enantioselective Synthesis

Palladium-catalyzed enantioselective α-C–H coupling has been applied to a wide range of amines, including azetidines and azepanes, demonstrating the utility of chiral phosphoric acids in achieving high enantioselectivities and exclusive regioselectivity for the synthesis of bioactive compounds (Jain et al., 2016).

Modular Construction

A novel method for the modular construction of azetidines exploits the high ring strain associated with azabicyclo[1.1.0]butane. This technique allows for the preparation of azetidinyl boronic esters, which can be further functionalized, demonstrating a significant advancement in the synthesis of medicinally relevant motifs (Fawcett et al., 2019).

properties

IUPAC Name

azepan-1-yl(azetidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-7-11-8-9)12-5-3-1-2-4-6-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQCYRFSJQQSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidine-3-carbonyl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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